molecular formula C18H17N3S B4901098 N-PHENETHYL-N'-(3-QUINOLYL)THIOUREA

N-PHENETHYL-N'-(3-QUINOLYL)THIOUREA

Cat. No.: B4901098
M. Wt: 307.4 g/mol
InChI Key: ZJDJAMIHPGQGAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA typically involves the reaction of phenethylamine with 3-quinoline isothiocyanate. The reaction is carried out in an organic solvent such as acetone or dimethyl sulfoxide (DMSO) at room temperature. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of thiourea derivatives, including N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA, often involves the use of continuous-flow processes to ensure high yields and purity. These processes are designed to be eco-friendly and cost-effective, utilizing readily available starting materials and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiourea derivatives .

Mechanism of Action

The mechanism of action of N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA involves its interaction with various molecular targets and pathways. The compound acts as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit the activity of certain enzymes, leading to its antibacterial and anticancer effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA stands out due to its unique combination of a phenethylamine moiety and a quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylethyl)-3-quinolin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c22-18(19-11-10-14-6-2-1-3-7-14)21-16-12-15-8-4-5-9-17(15)20-13-16/h1-9,12-13H,10-11H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJAMIHPGQGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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